molecular formula C14H21N3O4 B1441359 tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate CAS No. 1193390-63-4

tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate

Cat. No.: B1441359
CAS No.: 1193390-63-4
M. Wt: 295.33 g/mol
InChI Key: WIJXSHGHHMOHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate: is a synthetic organic compound with the molecular formula C14H21N3O4 and a molecular weight of 295.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions, including cross-coupling and cycloaddition reactions .

Biology

In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can also serve as a precursor for the synthesis of biologically active molecules .

Medicine

In medicine, tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate is investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it may modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(N’-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-amino-2-hydroxyimino-1-(4-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-11(12(15)17-19)9-5-7-10(20-4)8-6-9/h5-8,11,19H,1-4H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJXSHGHHMOHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate
Reactant of Route 3
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate
Reactant of Route 4
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.